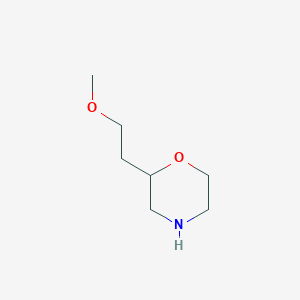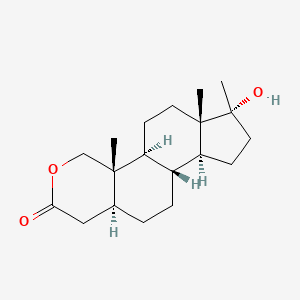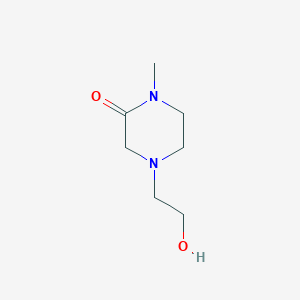
1,2,2,2-Tetradeuterio-1-feniletanol
Descripción general
Descripción
1,2,2,2-Tetradeuterio-1-phenylethanol is a chemical compound with the molecular formula C8H6D4O . It is similar to 1-Phenylethanol, which is a colorless liquid with a mild gardenia-hyacinth scent .
Synthesis Analysis
The synthesis of 1-Phenylethanol, a compound similar to 1,2,2,2-Tetradeuterio-1-phenylethanol, has been studied extensively. One method involves the selective hydrogenation of acetophenone over alumina-supported Co catalysts . Another approach involves several laboratory methods for the synthesis of phenols .Molecular Structure Analysis
The molecular structure of 1,2,2,2-Tetradeuterio-1-phenylethanol is C8H6D4O . It is similar to (±)-1-phenylethanol, which has a molecular formula of C8H10O .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,2,2-Tetradeuterio-1-phenylethanol include a molecular weight of 126.18900 g/mol , a density of 1.045 g/mL at 25ºC , and a boiling point of 204ºC/745 mmHg .Aplicaciones Científicas De Investigación
Intermediarios Sintéticos
1,2,2,2-Tetradeuterio-1-feniletanol se utiliza como intermedio sintético en química orgánica. Su forma deuterada es particularmente valiosa para sintetizar compuestos donde se requiere el etiquetado isotópico. Esto permite rastrear la incorporación del compuesto en moléculas más complejas y se puede utilizar para estudiar mecanismos de reacción .
Estudios de Solventes RMN
Debido a su naturaleza deuterada, este compuesto es una excelente opción para usar como solvente RMN para estudiar la estructura, el mecanismo de reacción y la cinética de reacción de los compuestos orgánicos. La presencia de átomos de deuterio lo hace adecuado para la espectroscopia RMN, proporcionando señales más claras para el análisis .
Investigación Metabólica
En la investigación metabólica, this compound se puede utilizar para el etiquetado isotópico estable. Esto permite a los investigadores estudiar las vías metabólicas in vivo de forma segura, ya que los compuestos deuterados se pueden rastrear a través de varios procesos metabólicos sin alterar la función natural del sistema .
Estándares Ambientales
Este compuesto también se utiliza como estándar de contaminantes ambientales. Su forma etiquetada con isótopos estables se puede utilizar para la detección de contaminantes del aire, el agua, el suelo, los sedimentos y los alimentos. Ayuda a cuantificar con precisión la presencia de compuestos relacionados con el feniletanol en muestras ambientales .
Industria Farmacéutica
En la industria farmacéutica, this compound sirve como un estándar interno etiquetado con isótopos estables. Se utiliza para el análisis de feniletanol en diversas matrices durante los procesos de desarrollo de fármacos y control de calidad .
Diagnóstico Clínico
Los isótopos como this compound se utilizan en el diagnóstico clínico para la obtención de imágenes, el diagnóstico y el cribado neonatal. La forma etiquetada del compuesto permite un seguimiento preciso dentro del cuerpo, ayudando en el diagnóstico de diversas enfermedades .
Safety and Hazards
Mecanismo De Acción
Target of Action
1,2,2,2-Tetradeuterio-1-phenylethanol, also known as 2-phenylethanol, is primarily known for its antimicrobial activity . It targets a variety of phytopathogenic fungi, including Penicillium molds . The compound’s primary targets are the mitochondria and the nucleus of these fungi .
Mode of Action
The compound interacts with its targets by inhibiting their normal function . It has been found to up-regulate genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and cell cycle .
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the peroxisome and phosphatidylinositol signaling system, which are involved in lipid metabolism and intracellular signaling respectively . It also affects protein processing in the endoplasmic reticulum, which is crucial for protein folding and transport . Additionally, it inhibits the ribosome and RNA polymerase, thereby affecting protein synthesis and RNA transcription .
Pharmacokinetics
It has a molecular weight of 126.18900, a density of 1.045 g/mL at 25ºC, a boiling point of 204ºC/745 mmHg, and a melting point of 19-20ºC . These properties suggest that the compound is likely to have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi . By targeting the mitochondria and nucleus of these fungi, it disrupts their normal function and inhibits their growth .
Propiedades
IUPAC Name |
1,2,2,2-tetradeuterio-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-CWIRFKENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575821 | |
| Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90162-44-0 | |
| Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylethan-1,2,2,2-d4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1610869.png)

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)

